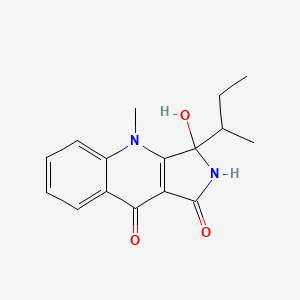
Quinolactacin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolactacin C is a natural product found in Penicillium with data available.
Scientific Research Applications
Bioactive Properties and Synthesis
Quinolactacins, including Quinolactacin C, are a group of alkaloids with a N-methyl pyrroloquinolone skeleton, initially identified in the fermentation broth of entomopathogenic Penicillium sp. EPF-6. These compounds, exhibiting tumor necrosis factor (TNF) inhibition and acetylcholinesterase inhibition, have prompted the development of synthetic strategies for their production, bypassing natural extraction methods. This research emphasizes the bioactive properties of quinolactacins and advances in their partial and total synthesis (Silva et al., 2019).
Discovery and Biological Properties
Quinolactacins A, B, and C were first discovered as novel quinolone antibiotics from Penicillium sp. EPF-6. Quinolactacin C specifically showed inhibitory activity against TNF production induced by murine peritoneal macrophages and macrophage-like cells stimulated with lipopolysaccharide (LPS) (Kakinuma et al., 2000).
Biosynthesis and Chemical Structure
The biosynthesis of quinolactacin involves unique enzymatic pathways, forming a quinolone-γ-lactam hybrid structure, which is significant for potential pharmacotherapy in cancer and Alzheimer's disease. This research revealed the enzymatic basis for the formation of quinolone-γ-lactam in quinolactacins (Zhao et al., 2020).
Antimicrobial and Biofilm Inhibition Properties
Quinolactacin-H, a new member of the quinolactacins family, has shown strong inhibition and dispersion of Pseudomonas aeruginosa biofilms. This discovery positions quinolactacins as potential anti-biofilm agents, useful in addressing microbial resistance challenges (Zhu et al., 2020).
Further Insights into Quinolactacins' Applications
Additional studies on quinolactacins provide insights into their potential in various therapeutic applications, including their roles in inhibiting tumor necrosis factor production, and their unique chemical and biological properties (Sasaki et al., 2006), (Takahashi et al., 2000).
properties
Product Name |
Quinolactacin C |
|---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-butan-2-yl-3-hydroxy-4-methyl-2H-pyrrolo[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C16H18N2O3/c1-4-9(2)16(21)14-12(15(20)17-16)13(19)10-7-5-6-8-11(10)18(14)3/h5-9,21H,4H2,1-3H3,(H,17,20) |
InChI Key |
XWFRPFLIFHQNPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1)O |
synonyms |
quinolactacin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



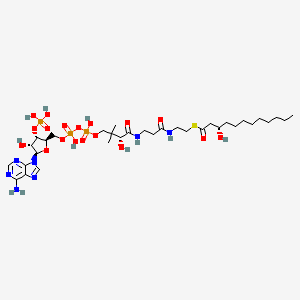
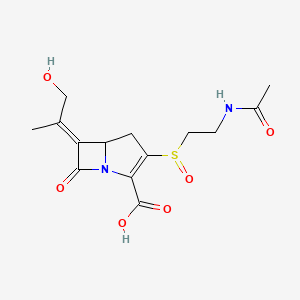
![4-[5-(4-Amino-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B1245667.png)
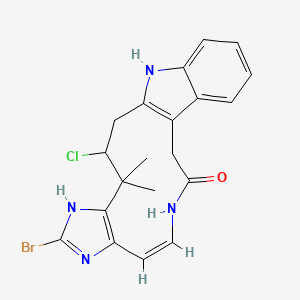
![(3Ar,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1245671.png)


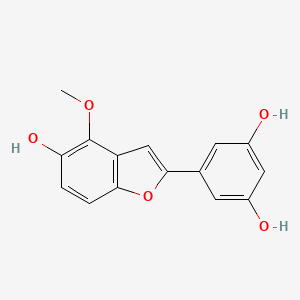
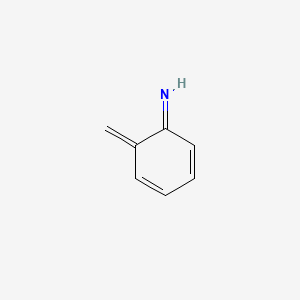
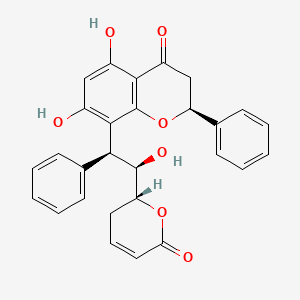
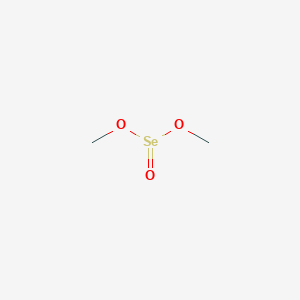
![[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate](/img/structure/B1245680.png)
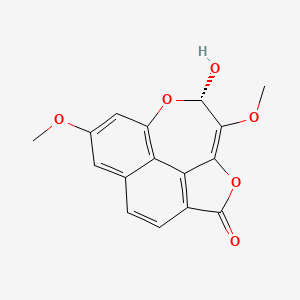
![Resorcin[4]arene](/img/structure/B1245682.png)